molecular formula C14H17NO B13068050 4-(1-Amino-2-methylpropyl)naphthalen-1-ol

4-(1-Amino-2-methylpropyl)naphthalen-1-ol

Katalognummer: B13068050
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: YPCQTXOLBNYUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2-methylpropyl)naphthalen-1-ol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with an amino group and a hydroxyl group. It is primarily used in research and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-(1-Amino-2-methylpropyl)naphthalen-1-ol typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes alkylation to introduce the 1-amino-2-methylpropyl group. This is followed by hydroxylation to add the hydroxyl group at the desired position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-(1-Amino-2-methylpropyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-methylpropyl)naphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-methylpropyl)naphthalen-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-(1-Amino-2-methylpropyl)naphthalen-1-ol can be compared with similar compounds like 4-Amino-2-methyl-1-naphthol. While both compounds have a naphthalene ring and an amino group, the position and type of substituents differ, leading to variations in their chemical properties and applications. The unique combination of the 1-amino-2-methylpropyl group and the hydroxyl group in this compound distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

4-(1-amino-2-methylpropyl)naphthalen-1-ol

InChI

InChI=1S/C14H17NO/c1-9(2)14(15)12-7-8-13(16)11-6-4-3-5-10(11)12/h3-9,14,16H,15H2,1-2H3

InChI-Schlüssel

YPCQTXOLBNYUQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=C(C2=CC=CC=C21)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.